

Monochrome Yellow 1 sodium salt for membrane potential imaging

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Compound of Interest

Compound Name: Monochrome Yellow 1 sodium salt

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An In-Depth Technical Guide to Monochrome Yellow 1 (MY-1) Sodium Salt for Membrane Potential Imaging

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Monochrome Yellow 1 (MY-1) Sodium Salt" is not a widely cataloged voltage-sensitive dye. This guide synthesizes the established principles and data from a class of well-characterized voltage-sensitive fluorophores (VoltageFluors) that operate on the same principle. The data and protocols provided are representative of a typical photoinduced electron transfer (PeT)-based voltage sensor.

Introduction

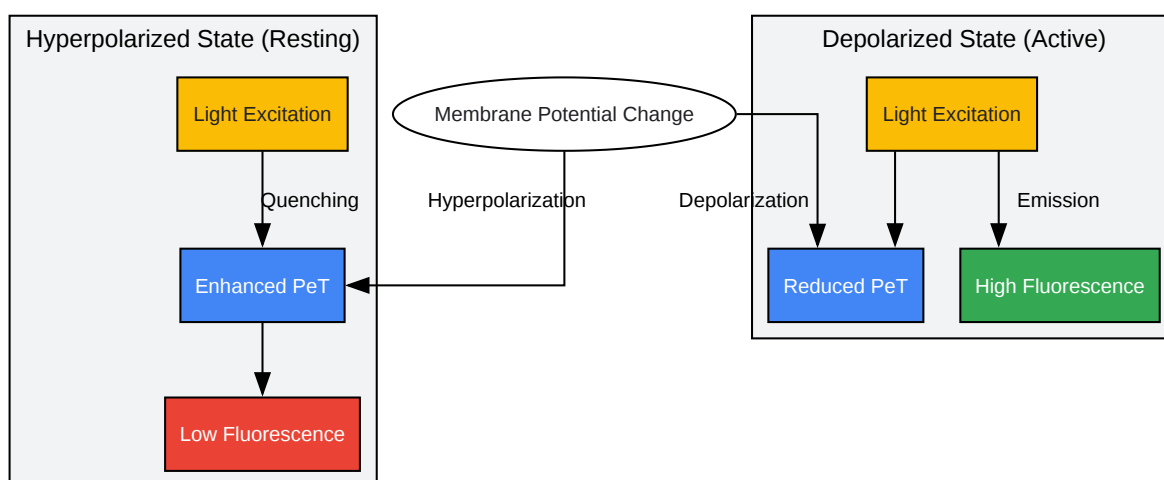
Monochrome Yellow 1 (MY-1) Sodium Salt is a fluorescent membrane potential indicator designed for the optical measurement of voltage changes in excitable and non-excitable cells. As a member of the VoltageFluor class of dyes, its mechanism relies on photoinduced electron transfer (PeT) to transduce changes in transmembrane potential into a fluorescent signal.^[1] These dyes consist of three key components: a fluorophore, a conjugated molecular wire, and an aniline electron donor.^[1] This architecture allows the dye to anchor in the plasma membrane and report voltage changes with high speed and sensitivity, making it a powerful tool for monitoring neuronal action potentials, cardiac cell activity, and other dynamic physiological processes.^{[1][2]}

Mechanism of Action

The voltage-sensing capability of MY-1 is based on membrane potential-dependent photoinduced electron transfer (PeT). The dye partitions into the plasma membrane, orienting its components within the membrane's electric field.

- **At Rest (Hyperpolarized State):** In a resting cell, the inside of the membrane is negatively charged relative to the outside. This hyperpolarized state enhances the rate of PeT from the electron-rich aniline donor, through the molecular wire, to the photo-excited fluorophore. This process quenches the fluorophore's fluorescence, resulting in a diminished light emission.^[1]
- **During Depolarization:** When the cell depolarizes (e.g., during an action potential), the potential difference across the membrane decreases. This change in the electric field reduces the driving force for PeT. With a lower rate of PeT, the fluorophore is more likely to return to its ground state by emitting a photon, leading to a detectable increase in fluorescence intensity.^[1]

The fluorescence response is rapid, with kinetics in the nanosecond range, enabling the faithful tracking of fast physiological events like neuronal firing.^[3]



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Mechanism of MY-1 Voltage Sensing via PeT.

Photophysical and Performance Data

The following table summarizes the typical quantitative data for a VoltageFluor-type dye, representative of MY-1's expected performance. Data is compiled from studies on various aniline-modified VoltageFluors.[\[2\]](#)[\[4\]](#)[\[5\]](#)

Parameter	Typical Value	Description
Absorption Maximum (λ_{abs})	~525 nm	The wavelength of light most effectively absorbed by the fluorophore.
Emission Maximum (λ_{em})	~545 nm	The peak wavelength of emitted fluorescence upon excitation.
Quantum Yield (Φ_{fl})	0.1 - 0.4	The efficiency of converting absorbed photons into emitted photons. Varies with aniline modification.
Fluorescence Lifetime (τ_{fl})	1.0 - 3.0 ns	The average time the fluorophore stays in the excited state before returning to the ground state.
Voltage Sensitivity	25-37% $\Delta F/F$ per 100mV	The relative change in fluorescence intensity ($\Delta F/F$) for a 100 mV change in membrane potential. [2]
Response Time	< 1 ms	The speed at which the dye's fluorescence responds to a change in voltage. [2]
Cellular Brightness	Moderate to High	Relative brightness when loaded into cells, crucial for achieving a high signal-to-noise ratio (SNR).

Experimental Protocols

This section provides a detailed methodology for a typical experiment involving the loading and imaging of MY-1 in cultured neurons. This protocol is adapted from established procedures for VoltageFluor dyes.^{[6][7]}

4.1. Reagents and Materials

- MY-1 Sodium Salt stock solution (e.g., 1 mM in DMSO)
- Pluronic F-127 (20% w/v in DMSO)
- Hanks' Balanced Salt Solution (HBSS) or desired imaging buffer
- Cultured cells on glass-bottom dishes or coverslips
- Fluorescence microscope with appropriate filter sets, a high-speed camera, and an environmentally controlled stage (37°C, 5% CO₂)

4.2. Staining Protocol for Cultured Neurons

- Prepare Staining Solution:
 - Prepare a 2X final concentration of MY-1 in your imaging buffer (e.g., for a final concentration of 500 nM, prepare a 1 μ M solution).
 - To aid in dye solubilization, first mix the required volume of MY-1 stock solution with an equal volume of 20% Pluronic F-127.
 - Vortex this mixture briefly, then add it to the pre-warmed imaging buffer.
- Cell Loading:
 - Aspirate the culture medium from the cells.
 - Gently add an equal volume of the 2X staining solution to the remaining culture medium in the dish to achieve a 1X final concentration (e.g., 500 nM).

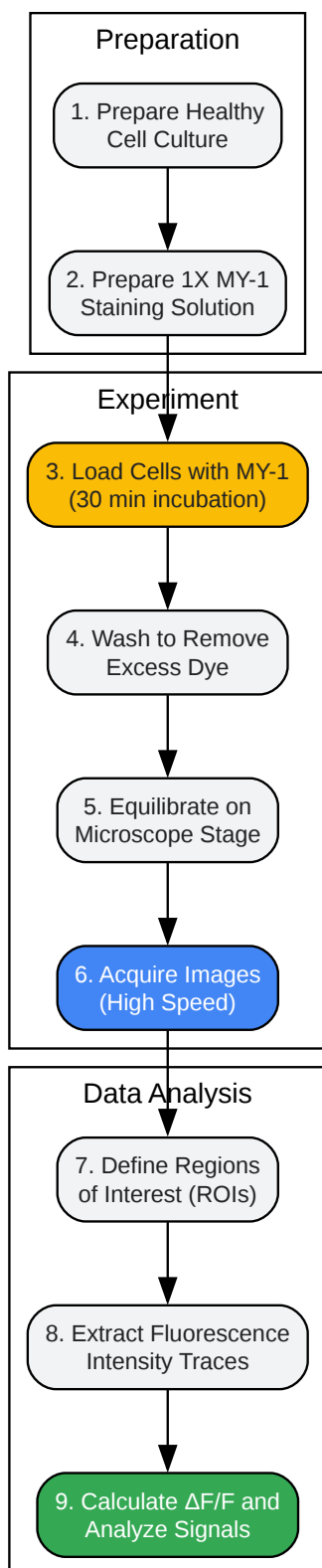
- Incubate the cells for 30 minutes in a cell culture incubator (37°C, 5% CO₂).^[6]
- Wash and Prepare for Imaging:
 - After incubation, gently wash the cells two to three times with fresh, pre-warmed imaging buffer to remove excess dye.
 - Add fresh imaging buffer to the dish and place it on the microscope stage. Allow the preparation to equilibrate for 5-10 minutes before imaging.

4.3. Imaging Parameters

- Objective: Use a high numerical aperture (NA) objective (e.g., 20x, 1.0 NA water-immersion) for optimal light collection.^[7]
- Excitation/Emission: Use a light source (e.g., LED or laser) and filter set appropriate for the dye's spectra (e.g., Excitation: 520/20 nm, Emission: >540 nm).
- Acquisition Speed: For resolving action potentials, a high sampling rate is critical. Aim for 200-500 Hz or faster.^[7]
- Exposure Time: Use the shortest possible exposure time that provides an adequate signal-to-noise ratio (SNR) to minimize phototoxicity and photobleaching.
- Binning: Employ camera pixel binning (e.g., 4x4) to increase SNR and frame rate if necessary.^[7]

Experimental Workflow

The following diagram illustrates the logical flow of a typical membrane potential imaging experiment using MY-1.



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Workflow for Membrane Potential Imaging with MY-1.

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